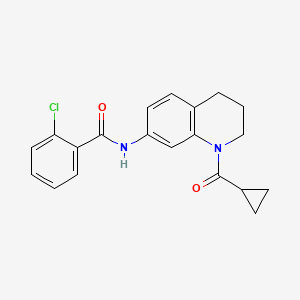![molecular formula C20H24N4O4S2 B2489291 4-(2-(4-エトキシベンゾ[d]チアゾール-2-イル)ヒドラジノカルボニル)-N,N-ジエチルベンゼンスルホンアミド CAS No. 851978-56-8](/img/structure/B2489291.png)
4-(2-(4-エトキシベンゾ[d]チアゾール-2-イル)ヒドラジノカルボニル)-N,N-ジエチルベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N4O4S2 and its molecular weight is 448.56. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化活性
本化合物の様なチアゾール誘導体は、抗酸化活性を示すことが報告されています . 抗酸化物質は、環境やその他のストレスに対する反応として体が生成する不安定な分子であるフリーラジカルによって引き起こされる細胞の損傷を防ぐか、または遅らせることができる物質です。
鎮痛および抗炎症作用
チアゾール化合物は、鎮痛および抗炎症作用を持つことが報告されています . このことは、痛みと炎症を特徴とする状態の治療に潜在的に有用であることを示しています。
抗菌および抗真菌作用
チアゾール誘導体は、抗菌および抗真菌活性を示すことが実証されています . これにより、新しい抗菌剤および抗真菌剤の開発における潜在的な使用が示唆されます。
抗ウイルス活性
チアゾール化合物は、抗ウイルス活性とも関連付けられています . これにより、新しい抗ウイルス薬の研究開発に役立つ可能性があります。
利尿作用
チアゾール誘導体は、利尿作用を持つことが報告されています . 利尿薬は、体から余分な水分、主に水とナトリウムを排出するのに役立ちます。
抗痙攣および神経保護作用
チアゾール化合物は、抗痙攣薬および神経保護薬として潜在的な能力を示しています . これにより、てんかんなどの神経障害の治療に有益となる可能性が示唆されます。
抗腫瘍または細胞毒性薬分子
チアゾール誘導体は、抗腫瘍または細胞毒性効果と関連付けられています . これは、がん治療における潜在的な用途を示しています。
抗菌活性
本化合物は合成され、単独で、および細胞透過性ペプチドオクタアルギニンとの複合体における抗菌活性について調査されています . 合成された化合物のいくつかは、グラム陰性菌とグラム陽性菌の両方に対して強力な抗菌活性を示しました .
作用機序
Target of Action
The primary targets of this compound are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the production of prostaglandins from arachidonic acid . This results in a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .
Pharmacokinetics
The compound’s potent anti-inflammatory activity suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in inflammation due to the decreased production of prostaglandins . This can lead to a decrease in symptoms associated with inflammation, such as pain and swelling .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets . .
特性
IUPAC Name |
4-[[(4-ethoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-4-24(5-2)30(26,27)15-12-10-14(11-13-15)19(25)22-23-20-21-18-16(28-6-3)8-7-9-17(18)29-20/h7-13H,4-6H2,1-3H3,(H,21,23)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJJFKLMZKFPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
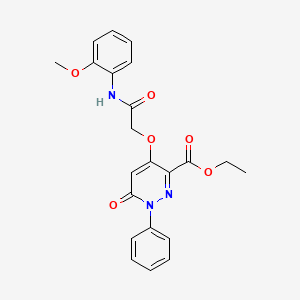



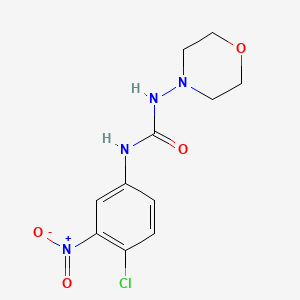
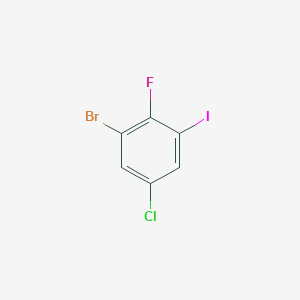
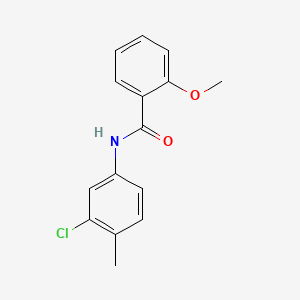
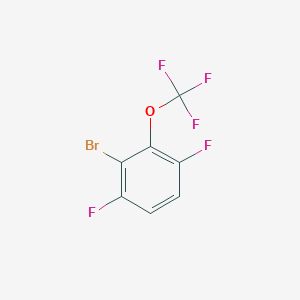
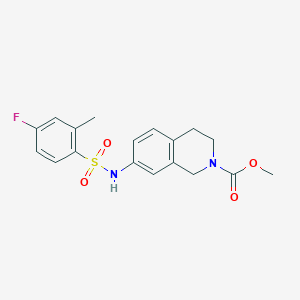
amino}acetamide](/img/structure/B2489224.png)
